molecular formula C8H8N2O3 B2596396 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid CAS No. 1181404-70-5

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid

Cat. No.: B2596396
CAS No.: 1181404-70-5
M. Wt: 180.163
InChI Key: AMZTWSZKVONVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C8H8N2O3 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized in the presence of a base to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carboxylic acid group results in an alcohol or aldehyde .

Scientific Research Applications

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its cyclopropyl group imparts unique steric and electronic properties that affect its reactivity and binding affinity .

Comparison with Similar Compounds

  • 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
  • 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
  • 5-Chloro-2-cyclopropyl-4-oxo-1H-pyrimidine-6-carboxylic acid

Comparison: 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of a hydroxyl group at the 2-position can enhance its hydrogen-bonding capability, while the cyclopropyl group provides steric hindrance that can influence its interaction with biological targets .

Properties

IUPAC Name

6-cyclopropyl-2-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)6-3-5(4-1-2-4)9-8(13)10-6/h3-4H,1-2H2,(H,11,12)(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZTWSZKVONVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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